molecular formula C8H4ClIN2O B13011149 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one

Katalognummer: B13011149
Molekulargewicht: 306.49 g/mol
InChI-Schlüssel: NLGGYFWMGUKJJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by halogenation reactions to introduce the chlorine and iodine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound .

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Wissenschaftliche Forschungsanwendungen

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine, which also exhibit diverse chemical and biological properties .

Uniqueness

8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C8H4ClIN2O

Molekulargewicht

306.49 g/mol

IUPAC-Name

8-chloro-3-iodo-1H-1,7-naphthyridin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-8-6-4(1-2-11-8)7(13)5(10)3-12-6/h1-3H,(H,12,13)

InChI-Schlüssel

NLGGYFWMGUKJJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C(=O)C(=CN2)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.